2-{4-[1-(4,6-dimethylpyrimidin-2-yl)-6-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-ethoxyphenoxy}acetamide
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Overview
Description
2-{4-[1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-ETHOXYPHENOXY}ACETAMIDE is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-ETHOXYPHENOXY}ACETAMIDE typically involves multi-step organic reactions. The final step involves the formation of the acetamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-ETHOXYPHENOXY}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, pH, and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{4-[1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-ETHOXYPHENOXY}ACETAMIDE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{4-[1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-ETHOXYPHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-pyrimidinamine
- 3-Methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine
- Ethoxyphenoxy derivatives
Uniqueness
2-{4-[1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-2-ETHOXYPHENOXY}ACETAMIDE is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups. This structural complexity contributes to its diverse chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H26N6O4 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[4-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]-2-ethoxyphenoxy]acetamide |
InChI |
InChI=1S/C23H26N6O4/c1-5-32-18-9-15(6-7-17(18)33-11-19(24)30)16-10-20(31)27-22-21(16)14(4)28-29(22)23-25-12(2)8-13(3)26-23/h6-9,16H,5,10-11H2,1-4H3,(H2,24,30)(H,27,31) |
InChI Key |
KWKGESBKPNVZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=NN3C4=NC(=CC(=N4)C)C)C)OCC(=O)N |
Origin of Product |
United States |
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